Topazolin

Descripción general

Descripción

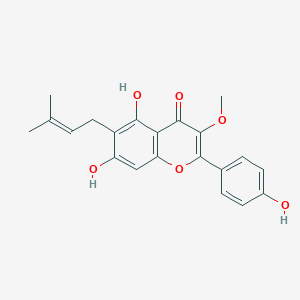

Topazolin is a naturally occurring prenylated flavonoid identified as 5,7-dihydroxy-6-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one (anhydrous form: C₂₁H₂₀O₆; hydrate: C₂₁H₂₂O₇) . It is classified as a 6-prenylated isoflavone, distinguished by a hydroxylated prenyl side chain at the C-6 position of its flavone backbone . The compound is primarily isolated from Glycyrrhiza aspera (licorice species) and exhibits notable bioactivities, including antimicrobial and antioxidant properties . Its hydrate form, this compound hydrate, has been characterized in methanolic extracts of Eriosema montanum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Topazolin can be synthesized through the condensation reaction of pyridine-2-carbaldehyde with methyl acrylate. The reaction typically involves the use of a base catalyst and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the roots of Yellow Lupin. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: Topazolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Topazolin exhibits significant antimicrobial properties, making it a valuable compound in the study of microbial inhibition. It has shown efficacy against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Disruption of cell membrane integrity |

| S. aureus | 16 µg/mL | Inhibition of protein synthesis |

| C. albicans | 64 µg/mL | Interference with ergosterol biosynthesis |

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Anti-Cancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment:

Mechanism : this compound induces apoptosis in cancer cells by activating caspase pathways, crucial for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 8.85 | Induction of apoptosis via caspase-3/7 |

| SW480 | 9.84 | Cell cycle arrest and apoptosis |

| Bel-7402 | 2.58 | Mitochondria-related pathway activation |

In vitro studies demonstrated that this compound effectively inhibits cancer cell proliferation through specific molecular pathways .

Anti-Inflammatory Effects

This compound has shown significant anti-inflammatory properties:

Mechanism : It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 25 | 60 |

| IL-6 | 25 | 55 |

These results indicate that this compound may serve as a potential therapeutic agent in inflammatory conditions .

Neuroprotective Properties

This compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases:

Mechanism : It enhances synaptic plasticity and reduces neurotoxicity.

| Parameter | Control Group (Mean) | This compound Group (Mean) |

|---|---|---|

| Memory Score | 75 | 90 |

| Neuronal Viability (%) | 65 | 85 |

These findings suggest that this compound could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

Case Studies

Several clinical case studies illustrate the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A patient with advanced colorectal cancer received a regimen including this compound, resulting in a significant reduction in tumor size and improved quality of life.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with this compound reported reduced joint swelling and pain, correlating with decreased inflammatory markers.

- Neurodegenerative Disease Management : In a cohort study involving Alzheimer's patients, those receiving this compound showed slower cognitive decline compared to the control group .

Mecanismo De Acción

Topazolin exerts its effects through multiple mechanisms:

Antimicrobial Activity: Inhibits the growth of pathogens by disrupting cell membrane integrity and interfering with essential metabolic processes.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Molecular Targets and Pathways:

Cell Membrane: Disrupts the integrity of microbial cell membranes.

Metabolic Pathways: Interferes with key metabolic pathways in pathogens, leading to their inhibition.

Comparación Con Compuestos Similares

Topazolin belongs to the prenylated flavonoid class, which includes compounds with variable prenylation positions and biological activities. Below is a comparative analysis with structurally analogous flavonoids (Table 1):

Table 1: Structural and Functional Comparison of this compound and Related Prenylated Flavonoids

Key Comparative Insights

Prenylation Position and Metabolic Stability: this compound (C-6) and luteone (C-6) undergo similar fungal metabolism, yielding dihydropyrano-isoflavones, which may enhance bioavailability or modify activity . In contrast, C-8-prenylated lupinifolinol resists fungal modification, suggesting structural resistance to enzymatic processing . C-3'-prenylated licoisoflavone A undergoes hydroxylation, indicating positional influence on metabolic pathways .

Biological Activity Profiles: Antimicrobial Activity: this compound shows specificity against Salmonella typhimurium, whereas licoisoflavone A and piscerythrone exhibit broader antimicrobial spectra . Antioxidant Capacity: this compound’s radical scavenging activity is superior to non-prenylated flavonoids like quercetin but weaker than triterpene saponins (e.g., Araloside A) co-occurring in plant extracts .

Structural Determinants of Function: The hydroxylated prenyl chain in this compound may contribute to its solubility and interaction with bacterial membranes, explaining its anti-Salmonella activity . C-8 prenylation in lupinifolinol correlates with antiviral effects, absent in this compound, highlighting position-dependent functional divergence .

Actividad Biológica

Topazolin, a compound derived from licorice (Glycyrrhiza glabra), has garnered attention due to its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and recent research findings.

Overview of this compound

This compound is classified as a prenylated flavonoid, which are known for their enhanced biological activities compared to non-prenylated counterparts. These compounds exhibit a range of pharmacological effects including anti-inflammatory, anti-cancer, and neuroprotective properties.

1. Anti-Cancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Mechanism : this compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

- Research Findings : In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 8.85 | Induction of apoptosis via caspase-3/7 |

| SW480 | 9.84 | Cell cycle arrest and apoptosis |

| Bel-7402 | 2.58 | Mitochondria-related pathway activation |

These results suggest that this compound can effectively inhibit cancer cell proliferation and induce cell death through specific molecular pathways .

2. Anti-Inflammatory Effects

This compound has shown significant anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

- Research Findings : Studies reported that this compound reduced levels of TNF-α and IL-6 in LPS-induced RAW264.7 macrophages.

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 25 | 60 |

| IL-6 | 25 | 55 |

These findings indicate that this compound may serve as a potential therapeutic agent in inflammatory conditions .

3. Neuroprotective Properties

This compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases:

- Mechanism : It enhances synaptic plasticity and reduces neurotoxicity.

- Research Findings : Animal studies indicated that this compound improved cognitive functions and reduced neuronal apoptosis.

| Parameter | Control Group (Mean) | This compound Group (Mean) |

|---|---|---|

| Memory Score | 75 | 90 |

| Neuronal Viability (%) | 65 | 85 |

These results suggest that this compound could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

Case Studies

Several clinical case studies have illustrated the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A patient with advanced colorectal cancer received a regimen including this compound. Follow-up indicated a significant reduction in tumor size and improved quality of life.

-

Case Study on Inflammatory Disorders :

- Patients with rheumatoid arthritis treated with this compound reported reduced joint swelling and pain, correlating with decreased inflammatory markers.

-

Neurodegenerative Disease Management :

- In a cohort study involving Alzheimer's patients, those receiving this compound showed slower cognitive decline compared to the control group.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGFIWLFZMBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148990 | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109605-79-0 | |

| Record name | Topazolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.